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Compound of Interest

Compound Name: (6Z,9Z)-Octadecadienoyl-CoA

Cat. No.: B15546588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of various

acyltransferases for linoleoyl-CoA, an essential omega-6 polyunsaturated fatty acid.

Understanding how different acyltransferases utilize linoleoyl-CoA is crucial for research in lipid

metabolism, membrane biology, and the development of therapeutics targeting lipid-modifying

enzymes. The information presented herein is supported by experimental data from peer-

reviewed scientific literature.

Acyltransferase Activity with Linoleoyl-CoA: A
Comparative Summary
The following table summarizes the substrate specificity of several key acyltransferases for

linoleoyl-CoA compared to other common fatty acyl-CoA substrates. The data is compiled from

in vitro enzymatic assays.
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Acyltransfe
rase Family

Specific
Enzyme

Organism/C
ell Type

Linoleoyl-
CoA (18:2)
Preference

Quantitative
Data
(Relative
Activity or
Kinetic
Parameters)

Other
Preferred
Substrates

Lysophosphat

idylcholine

Acyltransfera

se (LPCAT)

LPCAT3 Human High

Exhibits

robust

activity;

selective for

linoleoyl- and

arachidonoyl-

CoA.[1][2]

Kinetic

analysis

shows

cooperativity

with

polyunsaturat

ed acyl-CoAs

having

intermediate

K₀.₅ and

Vmax values

compared to

saturated and

monounsatur

ated acyl-

CoAs.[3]

Arachidonoyl-

CoA (20:4)[1]

[2]

Diacylglycerol

Acyltransfera

se (DGAT)

DGAT Sunflower

(Helianthus

annuus)

developing

seeds

High Showed

significantly

higher activity

with linoleoyl-

CoA (18:2-

CoA) than

with oleoyl-

-
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CoA (18:1-

CoA).[4][5]

Diacylglycerol

Acyltransfera

se (DGAT)

DGAT1-

silenced

microsomes

Camelina

sativa
Moderate

Microsomal

feeding

assays

showed

significant

incorporation

of ¹⁴C-labeled

18:2-CoA into

triacylglycerol

s (TAGs).[6]

α-Linolenoyl-

CoA (18:3) is

highly

preferred by

the

compensatin

g enzyme.[6]

Acyl-

CoA:Choleste

rol

Acyltransfera

se (ACAT)

ACAT2

Human

(expressed in

CHO cells),

HepG2 cells

Moderate

Utilizes

unsaturated

fatty acyl-

CoAs,

including

linolenoyl-

CoA (18:3),

which is

structurally

similar to

linoleoyl-CoA.

[7]

Oleoyl-CoA

(18:1) is also

a substrate.

[7]

Acyl-

CoA:Choleste

rol

Acyltransfera

se (ACAT)

ACAT1

Human

(expressed in

CHO cells),

THP1 cells

Low

Shows a

strong

preference

for the

monounsatur

ated oleoyl-

CoA.[7]

Oleoyl-CoA

(18:1)[7]

Lysophosphat

idic Acid

Acyltransfera

se (LPAAT)

LPAAT1 Human Moderate

Shows

activity

towards 18:2-

CoA.[8]

Palmitoyl-

CoA (16:0),

Stearoyl-CoA

(18:0)[8]
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Lysophosphat

idic Acid

Acyltransfera

se (LPAAT)

LPAAT2 Human Moderate

Prefers

polyunsaturat

ed acyl-CoAs

like

arachidonoyl-

CoA,

suggesting

activity with

linoleoyl-CoA.

[8]

Arachidonoyl-

CoA (20:4)[8]

Visualizing Acyltransferase Activity
The following diagrams illustrate the fundamental processes and workflows discussed in this

guide.

General Acyltransferase Reaction
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Caption: General enzymatic reaction catalyzed by an acyltransferase.

Experimental Workflow for Acyltransferase Assay
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Caption: A typical experimental workflow for an in vitro acyltransferase assay.

Experimental Protocols
The following is a generalized protocol for an in vitro acyltransferase assay using a

radiolabeled substrate, based on methodologies described in the literature.[4][5][6]

Objective: To determine the activity and substrate specificity of an acyltransferase for linoleoyl-

CoA.

Materials:

Enzyme Source: Microsomal fractions isolated from tissues or cultured cells expressing the

acyltransferase of interest.

Substrates:

[1-¹⁴C]Linoleoyl-CoA (radiolabeled acyl donor)

Non-radiolabeled linoleoyl-CoA

Acceptor substrate (e.g., sn-1,2-diacylglycerol for DGAT, lysophosphatidylcholine for

LPCAT)

Buffers and Reagents:

HEPES or Tris-HCl buffer (pH 7.2-7.5)

MgCl₂

Bovine Serum Albumin (BSA, fatty acid-free)

Lipid extraction solvents: Chloroform, Methanol, 0.15 M Acetic Acid or Water

TLC plates (silica gel 60)

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral

lipids)
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Scintillation cocktail

Equipment:

Incubator or water bath (30-37°C)

Vortex mixer

Centrifuge

TLC developing tank

Scintillation counter or Phosphorimager

Procedure:

Enzyme Preparation:

Isolate microsomal fractions from the tissue or cells of interest using standard differential

centrifugation techniques.

Determine the protein concentration of the microsomal preparation (e.g., using a Bradford

or BCA assay).

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture containing:

HEPES or Tris-HCl buffer (final concentration ~50 mM)

MgCl₂ (final concentration ~5 mM)

BSA (final concentration ~1 mg/mL)

Acceptor substrate (e.g., 5 nmol of diacylglycerol)

Microsomal protein (e.g., 20-50 µg)
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Pre-incubate the mixture for a few minutes at the desired reaction temperature (e.g.,

30°C).

Initiation of Reaction:

Start the enzymatic reaction by adding [1-¹⁴C]Linoleoyl-CoA (e.g., 5 nmol). For kinetic

studies, vary the concentration of linoleoyl-CoA while keeping the acceptor substrate

concentration constant (and vice-versa).

Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 30°C with

shaking. Ensure the reaction time is within the linear range of product formation.

Termination of Reaction and Lipid Extraction:

Stop the reaction by adding a chloroform:methanol mixture (e.g., 1:2, v/v).

Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and water/acetic acid,

followed by vortexing and centrifugation to separate the phases.

Carefully collect the lower organic (chloroform) phase containing the lipids.

Separation of Products by TLC:

Spot the extracted lipids onto a silica gel TLC plate.

Develop the TLC plate in a tank pre-equilibrated with the appropriate developing solvent.

Allow the solvent front to migrate near the top of the plate, then remove and air dry.

Quantification of Products:

Visualize the lipid spots (e.g., using iodine vapor, though this is not necessary for

radiolabeled products).

Scrape the silica corresponding to the product of interest (e.g., triacylglycerol for DGAT)

into a scintillation vial.

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
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Alternatively, expose the TLC plate to a phosphor screen and quantify the signal using a

phosphorimager.

Data Analysis:

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute

per mg of protein).

For kinetic studies, plot the reaction velocity against the substrate concentration and use

non-linear regression analysis (e.g., Michaelis-Menten or Hill equation for cooperative

enzymes) to determine the Km (or K₀.₅) and Vmax.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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